molecular formula C19H10N6 B256547 (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No. B256547
M. Wt: 322.3 g/mol
InChI Key: XPEXYAWXPLCXHW-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as PHIP, is a heterocyclic compound that has been of great interest to researchers due to its potential applications in various fields of science. PHIP has been studied extensively for its unique chemical properties, which make it a valuable tool for scientific research. In

Mechanism of Action

The mechanism of action of (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been found to have a number of biochemical and physiological effects. In vitro studies have shown that (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile can reduce inflammation in animal models of arthritis and can inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. It also exhibits excellent charge transport properties, making it a valuable tool for the development of organic electronic devices. However, (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research on (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile. One area of interest is in the development of new organic electronic devices. (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been shown to exhibit excellent charge transport properties, and further research is needed to fully understand its potential in this area.
Another area of interest is in the development of new anti-inflammatory and anticancer drugs. (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been shown to have promising activity in these areas, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Finally, there is potential for the development of new antimicrobial agents based on (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile. It has been shown to have activity against a wide range of bacteria and fungi, and further research is needed to fully understand its potential in this area.
In conclusion, (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a valuable tool for scientific research, with potential applications in a wide range of fields. Its unique chemical properties make it a promising candidate for the development of new organic electronic devices, anti-inflammatory and anticancer drugs, and antimicrobial agents. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

The synthesis of (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile involves the reaction between indeno[1,2-b]pyrazine-2,3-dicarbonitrile and phenylhydrazine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been found to have a wide range of applications in scientific research. One of the most promising applications of (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile is in the field of organic electronics. (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and field-effect transistors.
(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has also been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and anticancer properties, and has been shown to selectively inhibit the growth of cancer cells while sparing healthy cells. (9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

Product Name

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Molecular Formula

C19H10N6

Molecular Weight

322.3 g/mol

IUPAC Name

(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C19H10N6/c20-10-15-16(11-21)23-19-17(22-15)13-8-4-5-9-14(13)18(19)25-24-12-6-2-1-3-7-12/h1-9,24H/b25-18+

InChI Key

XPEXYAWXPLCXHW-XIEYBQDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

SMILES

C1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Origin of Product

United States

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